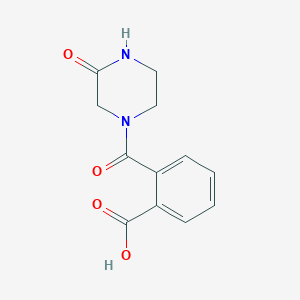

2-(3-Oxopiperazine-1-carbonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxopiperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-7-14(6-5-13-10)11(16)8-3-1-2-4-9(8)12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQCWZRNKXZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588360 | |

| Record name | 2-(3-Oxopiperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-03-6 | |

| Record name | 2-(3-Oxopiperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Synthesis of 2-(3-Oxopiperazine-1-carbonyl)benzoic Acid

The synthesis of this compound is accomplished through sophisticated chemical reactions that include multicomponent strategies, specialized coupling reactions, and systematic preparative routes from foundational precursor molecules.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. researchgate.netmdpi.com The Ugi four-component reaction (U-4CR) is a prominent MCR that is widely employed for creating diverse, peptide-like molecules known as α-acetamido carboxamides. nih.govnih.gov This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov The versatility of the Ugi reaction allows for the use of alternative components, making it a powerful tool for diversity-oriented synthesis. nih.gov

A synthetic route toward densely functionalized 2-oxopiperazine derivatives can be achieved through a five-center, four-component variant of the Ugi reaction (U-5C-4CR), followed by a deprotection and cyclization sequence. researchgate.net This strategy has successfully utilized N-Boc-α-amino aldehydes as the carbonyl component to produce complex heterocyclic scaffolds. researchgate.net In the context of synthesizing the title compound, a bifunctional starting material such as 2-formylbenzoic acid can serve as both the aldehyde and carboxylic acid component in a Ugi three-component reaction. researchgate.net

The general mechanism of the Ugi reaction begins with the condensation of the amine and carbonyl compound to form an imine. beilstein-journals.org This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. nih.govbeilstein-journals.org The subsequent intermediate, a nitrilium ion, is trapped by the carboxylate anion, leading to an α-adduct that undergoes a Mumm rearrangement to yield the final α-acylamino amide product. beilstein-journals.org By selecting appropriate precursors, this methodology can be adapted to construct the core structure of this compound or its derivatives. For instance, a Ugi/deprotection/cyclization (UDC) approach is effective for synthesizing highly substituted 1,4-benzodiazepin-3-ones, a related heterocyclic system. beilstein-journals.org

| Component | Example Reactant | Role in Reaction |

| Acid/Aldehyde | 2-Formylbenzoic acid | Provides the benzoic acid moiety and the carbonyl group. researchgate.net |

| Amine | N-Boc-ethylenediamine | Forms the backbone of the piperazine (B1678402) ring after cyclization. |

| Isocyanide | tert-Butyl isocyanide | Provides the carbon atom for the amide backbone. |

The formation of the robust amide bond connecting the piperazine ring to the benzoyl group is a critical step in the synthesis of the title compound. This linkage is typically forged using well-established coupling reactions from the field of peptide synthesis or through metal-catalyzed cross-coupling methods.

Standard amide bond formation can be achieved by reacting a piperazinone with an activated carboxylic acid derivative. For instance, 2-oxopiperazine can be acylated using a benzoyl chloride. nih.gov More sophisticated and milder conditions involve the use of peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or the pre-activation of the carboxylic acid by forming an active ester with reagents like hydroxybenzotriazole (B1436442) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCC). google.com

The synthesis of this compound can be approached via logical, step-wise preparative routes that build the molecule from simpler, commercially available precursors. One common strategy involves the formation of the piperazinone ring as a key step.

A widely used method for constructing the piperazine ring is the reaction of a diamine with a suitable dielectrophile. For example, a method for synthesizing a related compound, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, involves the reaction of a precursor molecule with ethylenediamine (B42938) in ethanol (B145695) and acetic acid, which leads to the formation of the 3-oxopiperazine ring system in high yield. mdpi.com This type of cyclocondensation reaction is a foundational technique in the synthesis of piperazine-containing heterocycles. mdpi.commdpi.com

Another general approach involves building the piperazine ring from an aniline (B41778) and a bis-(2-haloethyl)amine. nih.gov Alternatively, N-alkylation of a pre-formed piperazine can be achieved through nucleophilic substitution on alkyl halides or via reductive amination. nih.gov The synthesis of the title compound could thus be envisioned by first preparing 2-oxopiperazine and then acylating the nitrogen at position 1 with an activated derivative of terephthalic acid.

| Step | Reactants | Conditions | Product | Yield | Reference |

| 1 | Compound 4*, Ethylenediamine | Ethanol, Acetic Acid, 60 °C, 24 h | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | 87% | mdpi.com |

*Compound 4 is (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid, derived from 4-acetylbenzoic acid and dimethyl oxalate. mdpi.com

The carboxylate moiety of the benzoic acid is crucial for the molecular interactions of many benzoic acid-containing compounds. nih.gov Therefore, its introduction and preservation throughout the synthetic sequence are of paramount importance.

Synthesis of Analogs and Derivatives of this compound

The generation of analogs and derivatives is essential for exploring the structure-activity relationships of a lead compound. For this compound, modifications typically focus on the benzoic acid portion of the molecule.

The benzoic acid moiety offers a prime location for chemical modification, particularly on the phenyl ring, to modulate the compound's properties.

Introducing various substituents onto the phenyl ring of the benzoic acid can significantly alter the electronic, steric, and lipophilic properties of the final molecule. The most direct and common strategy for achieving this is to begin the synthesis with a pre-substituted benzoic acid derivative. nih.govresearchgate.net A wide array of substituted benzoic acids are commercially available or can be synthesized through established methods, such as the selective oxidation of corresponding substituted toluenes. researchgate.net

For example, syntheses of novel benzothiazolyl-containing benzoic acid derivatives have been reported as potential aldose reductase inhibitors. nih.gov Similarly, various sulfamoylbenzamides have been prepared by starting with 4-substituted benzoic acids, which are first chlorosulfonated and then converted to the final products. nih.gov These approaches demonstrate that a functionalized benzoic acid can be carried through a synthetic sequence to yield a complex final product.

In the context of the title compound, one would perform the coupling reaction described in section 2.1.2 using a substituted 4-carboxybenzoyl chloride or a substituted 4-carboxyphenyl boronic acid, depending on the chosen synthetic route. This allows for the systematic introduction of substituents such as halogens, nitro groups, alkyl groups, or methoxy (B1213986) groups onto the phenyl ring.

| Substituted Precursor | Resulting Analog of the Title Compound | Potential Effect of Substituent |

| 4-Carboxy-3-chlorobenzoic acid | 2-(2-Chloro-4-carboxybenzoyl)piperazin-2-one | Alters electronics and lipophilicity |

| 4-Carboxy-3-nitrobenzoic acid | 2-(2-Nitro-4-carboxybenzoyl)piperazin-2-one | Strong electron-withdrawing group |

| 4-Carboxy-3-methylbenzoic acid | 2-(2-Methyl-4-carboxybenzoyl)piperazin-2-one | Increases lipophilicity, adds steric bulk |

| 4-Carboxy-3-methoxybenzoic acid | 2-(2-Methoxy-4-carboxybenzoyl)piperazin-2-one | Electron-donating group, potential H-bond acceptor |

Modification of the Benzoic Acid Moiety

Derivatization of the Carboxyl Group

The carboxylic acid group is a key functional handle for modifying the physicochemical properties of this compound. Derivatization of this group is often pursued to enhance analytical detection, improve solubility, or create prodrugs. nih.gov Common strategies involve converting the carboxylic acid into esters, amides, or other functional groups. nih.govcolostate.edu

The most prevalent reaction for derivatizing carboxylic acids is amidation. nih.gov This can be achieved using a variety of coupling reagents to form an amide bond with a primary or secondary amine. Another common method is esterification, which can be accomplished through reaction with an alcohol in the presence of an acid catalyst or by using alkylating agents like alkyl halides. colostate.edu For analytical purposes, particularly liquid chromatography (LC) and mass spectrometry (MS), derivatization is employed to overcome issues such as poor chromatographic retention, the absence of a chromophore for UV detection, or weak ionization. nih.gov

Piperazine-based reagents have been specifically utilized for the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. nih.gov This is achieved by coupling piperazine derivatives to the C-terminus using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov This strategy could be directly applied to this compound to improve its detection in complex biological matrices.

Table 1: Selected Derivatization Reagents for Carboxylic Acids

| Reagent Class | Specific Example | Resulting Functional Group | Purpose |

|---|---|---|---|

| Amines | 1-(2-pyridyl)piperazine | Amide | Enhanced MS ionization nih.gov |

| Alcohols | Methanol (B129727)/BF3 | Methyl Ester | Improved volatility for GC colostate.edu |

| Alkyl Halides | 1-Iodopropane | Propyl Ester | Alkylation colostate.edu |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ester | Improved volatility for GC colostate.edu |

| Fluorescent Labels | 1,3,5,7-Tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene | Fluorescent Ester | HPLC with fluorescence detection researchgate.net |

Modifications of the Oxopiperazine Ring

Modifications to the oxopiperazine (or piperazinone) ring are critical for modulating the biological activity and pharmacokinetic properties of molecules containing this scaffold. These modifications can involve adding substituents to the ring's atoms or replacing the entire ring system with an isostere.

Substitution Patterns on the Piperazine Nitrogen and Carbon Atoms

The synthesis of substituted piperazines and piperazinones is a well-developed field, driven by the prevalence of this core in medicinal chemistry. researchgate.netmdpi.com Substituents can be introduced on the second nitrogen atom (N-4) of the oxopiperazine ring or on the carbon atoms of the heterocyclic core.

N-substitution is often straightforward, achieved by alkylation, acylation, or sulfonylation of the secondary amine. Palladium-catalyzed methods have also been developed for the modular synthesis of highly substituted piperazines and piperazinones, allowing for significant variation. acs.org

Introducing substituents onto the carbon atoms of the oxopiperazine ring is more complex and often requires the synthesis of the ring from chiral precursors. researchgate.netnih.gov For example, enantiomerically pure piperazinones can be synthesized from α-amino acids. researchgate.net Asymmetric synthesis methods are crucial as the stereochemistry of these substituents can significantly impact biological activity. nih.gov A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components provides a route to highly substituted piperazinones with excellent regio- and stereochemical control. acs.org

Table 2: Synthetic Approaches for Substituted Oxopiperazines

| Method | Description | Key Features |

|---|---|---|

| Asymmetric α-chlorination/Nucleophilic Substitution | Involves α-chlorination of an aldehyde, oxidation to the α-chloro acid, and subsequent nucleophilic substitution with a diamine to form the protected oxopiperazine. nih.gov | Provides access to homochiral C-substituted oxopiperazines. |

| Diastereoselective Methylation | Methylation of a pre-formed oxopiperazine ring derived from a chiral diamine. nih.gov | High diastereoselectivity (>90% de) can be achieved. |

| Palladium-Catalyzed Cyclization | Couples a propargyl carbonate with a diamine nucleophile. acs.org | Modular, high yields, excellent stereo- and regiochemical control. |

| Solid-Phase Synthesis from Amino Acids | Assembly of oxopiperazine mimetics from α-amino acids using standard solid-phase peptide synthesis. researchgate.net | Enables rapid diversification of the scaffold. |

Ring System Variations and Isosteres

Bioisosteric replacement of the piperazine or oxopiperazine ring is a common strategy in drug design to fine-tune properties like potency, selectivity, metabolic stability, and pKa. cambridgemedchemconsulting.comnih.gov Isosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.

The piperazine ring is often replaced to modulate the basicity of the nitrogen atoms and alter the spatial arrangement of substituents. cambridgemedchemconsulting.comcambridgemedchemconsulting.com While hundreds of drugs contain a piperazine ring, exploring isosteres offers a path to novel chemical space and improved drug-like properties. nih.govenamine.net For instance, replacing a flexible piperazine with a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane can improve binding affinity by reducing the entropic penalty upon binding. plos.org More recent developments have introduced spirocyclic systems and researchgate.net-ladderanes as potential isosteres for substituted rings. cambridgemedchemconsulting.comnih.gov

Table 3: Selected Bioisosteres for the Piperazine Ring

| Isostere | Rationale for Replacement |

|---|---|

| Homopiperazine | Ring expansion to alter substituent vectors and conformational flexibility. nih.gov |

| 2,5-Diazabicyclo[2.2.1]heptane | Rigidified analog to improve binding affinity. plos.org |

| Spiro-diamines (e.g., Azaspiro[3.3]heptane) | Explores different substituent vectors not accessible from a simple piperidine (B6355638) or piperazine. cambridgemedchemconsulting.com |

| researchgate.net-Ladderanes | Can act as rigidified variants of 1,3-disubstituted cyclohexanes, potentially mimicking aspects of the piperazine shape. nih.gov |

| Substituted Azetidines | Can eliminate a chiral center and modulate basicity. cambridgemedchemconsulting.com |

Chemo- and Regioselective Synthesis of Advanced Intermediates

The synthesis of a complex molecule like this compound often requires the chemo- and regioselective construction of advanced intermediates. This involves performing reactions that selectively target one functional group in the presence of others, or that selectively produce one constitutional isomer over another.

For the oxopiperazine portion, selective synthesis is key to controlling the substitution pattern. Palladium-catalyzed cyclization reactions, for example, demonstrate high regioselectivity when unsymmetrical diamines are used as nucleophiles, enabling the controlled formation of specific piperazinone isomers. acs.org Similarly, in the synthesis of carbon-substituted piperazines, controlling the diastereoselectivity of reactions like methylation is crucial for obtaining the desired stereoisomer. nih.gov

For the benzoic acid portion, electrophilic aromatic substitution reactions must be carefully planned. The existing carboxyl group (or a precursor) on the benzene (B151609) ring will direct incoming electrophiles. For instance, in a retrosynthetic analysis, if a bromine atom were to be added to the ring, its final position would depend on the directing effects of the other substituents present at the time of the bromination reaction. khanacademy.org The synthesis of advanced intermediates often involves protecting groups to mask reactive sites, allowing other parts of the molecule to be modified selectively. nih.gov

Reaction Mechanisms in the Formation of Oxopiperazine and Benzoic Acid Conjugates

The formation of this compound involves two key bond-forming events: the cyclization to form the oxopiperazine ring and the amide bond formation between the benzoic acid and the piperazine nitrogen.

The formation of the amide bond between the benzoic acid moiety and the N-1 nitrogen of the 3-oxopiperazine ring likely proceeds via an activation of the carboxylic acid. This mechanism is analogous to peptide bond formation and the biological conjugation of benzoic acid with glycine. nih.gov The carboxylic acid is first converted to a more reactive intermediate. In a laboratory setting, this is typically achieved using coupling reagents like EDC or by converting the carboxylic acid to an acyl chloride using thionyl chloride. nih.gov In biological systems, this activation often involves the formation of a high-energy acyl-adenylate intermediate from ATP, which then reacts with a coenzyme A (CoA) thioester. nih.gov This activated acyl-CoA is then susceptible to nucleophilic attack by an amine, in this case, the N-1 of 3-oxopiperazine, to form the amide bond through a nucleophilic acyl substitution mechanism.

The formation of the oxopiperazine ring itself is typically achieved through a cyclization reaction. One common method involves the intramolecular cyclization of a precursor containing both an amine and an ester or amide functionality, often derived from an N-substituted amino acid and an α,β-unsaturated ester or an N-protected ethylenediamine. Another powerful method involves the reductive cyclization of bis(oximinoalkyl)amines, which can be formed from the double Michael addition of nitrosoalkenes to a primary amine. nih.gov This is followed by a stereoselective catalytic hydrogenation which reduces the oxime groups and promotes cyclization to form the piperazine ring. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Molecular Interactions

The introduction of various substituents to the 2-(3-Oxopiperazine-1-carbonyl)benzoic acid scaffold can significantly influence its binding affinity and selectivity for biological targets. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interactions with receptor binding sites.

Substitutions on the benzoic acid ring can impact the acidity of the carboxylic group, which is often a key interaction point with biological targets. Electron-withdrawing groups can increase the acidity, potentially leading to stronger ionic interactions. Conversely, electron-donating groups can decrease acidity but may enhance other types of interactions, such as hydrophobic or van der Waals interactions. The position of the substituent on the aromatic ring is also critical, as ortho, meta, and para substitutions can lead to different biological activities due to their distinct electronic and steric effects. icm.edu.pl

The following table illustrates the hypothetical impact of substituent variations on the molecular interactions of the this compound scaffold, based on general principles of medicinal chemistry.

| Position of Substitution | Substituent Type | Potential Impact on Molecular Interactions |

| Benzoic Acid Ring (ortho, meta, para) | Electron-withdrawing (e.g., -NO₂, -Cl) | Increased acidity of carboxylic acid, potential for enhanced ionic interactions. |

| Benzoic Acid Ring (ortho, meta, para) | Electron-donating (e.g., -OCH₃, -CH₃) | Decreased acidity of carboxylic acid, potential for enhanced hydrophobic interactions. |

| Piperazine (B1678402) Ring (N4) | Small alkyl groups (e.g., -CH₃) | Increased lipophilicity, potential for improved cell permeability. |

| Piperazine Ring (N4) | Aromatic rings (e.g., -phenyl) | Introduction of π-π stacking interactions, increased steric bulk. |

| Piperazine Ring (C2, C5, C6) | Alkyl or other functional groups | Alteration of the piperazine ring conformation, potential for new chiral centers. |

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional structure of this compound and its derivatives is a critical determinant of their biological activity. Conformational analysis provides insights into the preferred spatial arrangement of the molecule and how this influences its interaction with biological macromolecules.

| Conformational Feature | Description | Correlation with Biological Properties |

| Piperazine Ring Conformation | Typically a chair conformation, with the potential for ring inversion. | The specific chair conformation can influence the spatial orientation of substituents and their ability to interact with a binding site. |

| Amide Bond Geometry (cis/trans) | The amide bond linking the benzoic acid and piperazine can exist in cis or trans isomers. | The trans isomer is generally favored and may be the bioactive conformation for many targets. |

| Rotational Freedom | Rotation around the single bonds, particularly the bond connecting the carbonyl group to the benzoic acid ring. | Defines the overall molecular shape and flexibility, impacting the ability to fit into a binding pocket. |

Rational Design Principles for Modulating Molecular Recognition

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. For the this compound scaffold, several rational design principles can be applied to modulate its molecular recognition properties.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. If the crystal structure of the target protein in complex with a ligand is available, it can provide a detailed map of the binding site and the key interactions that stabilize the complex. This information can be used to design new analogs of this compound with improved binding affinity and selectivity. For example, if the benzoic acid moiety is found to interact with a positively charged residue in the binding site, modifications can be made to enhance this interaction.

In the absence of a crystal structure, ligand-based drug design strategies can be employed. This approach relies on the analysis of the structure-activity relationships of a series of known active compounds. By identifying the common structural features and properties that are required for activity, a pharmacophore model can be developed. This model can then be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Another important principle in rational design is the concept of bioisosteric replacement. edelris.com This involves replacing a functional group in the molecule with another group that has similar steric and electronic properties but may lead to improved pharmacokinetic or pharmacodynamic properties. For example, the carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole, to potentially improve oral bioavailability.

Identification of Key Pharmacophoric Elements within the Chemical Scaffold

A pharmacophore is a set of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of key pharmacophoric elements within the this compound scaffold is essential for understanding its mechanism of action and for designing new, more potent analogs.

Based on the structure of this compound, several key pharmacophoric features can be proposed:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the oxopiperazine ring and the carbonyl oxygen of the amide linker can act as hydrogen bond acceptors.

A Hydrogen Bond Donor/Acceptor: The N-H group of the oxopiperazine ring can act as a hydrogen bond donor.

An Anionic/Hydrogen Bond Acceptor Group: The carboxylic acid group on the benzoic acid ring is a key feature that can form ionic interactions or hydrogen bonds with the target protein.

A Hydrophobic/Aromatic Region: The benzoic acid ring provides a hydrophobic and aromatic region that can engage in van der Waals or π-π stacking interactions with the binding site.

A 3D Scaffold: The piperazine ring acts as a three-dimensional scaffold that holds the other pharmacophoric elements in a specific spatial arrangement.

The relative orientation and distance between these pharmacophoric features are critical for biological activity. Computational modeling techniques, such as pharmacophore modeling and molecular docking, can be used to refine the pharmacophore model and to understand how different analogs of this compound interact with their biological targets. nih.gov

| Pharmacophoric Element | Structural Feature | Potential Interaction Type |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the oxopiperazine ring | Hydrogen bond |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide linker | Hydrogen bond |

| Hydrogen Bond Donor | N-H group of the oxopiperazine ring | Hydrogen bond |

| Anionic Group | Carboxylic acid | Ionic interaction, hydrogen bond |

| Aromatic/Hydrophobic Region | Benzoic acid ring | π-π stacking, hydrophobic interaction |

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery to understand how a ligand like 2-(3-Oxopiperazine-1-carbonyl)benzoic acid might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively detailed in the public literature, the methodology is well-established for its core scaffold, benzoic acid, and its derivatives. These related studies provide a framework for how the target compound would be evaluated. For instance, derivatives of benzoic acid have been investigated in silico to assess their potential as antiviral agents against targets like the SARS-CoV-2 main protease. mdpi.com In such studies, the benzoic acid moiety often plays a crucial role in anchoring the ligand into the protein's active site.

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a relevant protein target. Based on the activities of similar compounds, this could include enzymes like COX-2, proteases, or anti-apoptotic proteins. mdpi.comnih.govnih.gov

Ligand Preparation: Generating a 3D model of the compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the target protein in various orientations and conformations.

Scoring and Analysis: Calculating a binding affinity score to rank the poses and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

The table below summarizes findings from docking studies on compounds related to the benzoic acid scaffold, illustrating the common targets and outcomes of such computational analyses.

| Compound Class | Protein Target | Key Findings |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Prediction of binding affinity and interaction with active site amino acid residues. mdpi.com |

| 2,5-Substituted Benzoic Acid | Mcl-1 and Bfl-1 | The carboxyl group forms an anchoring hydrogen bond with Arg263; the scaffold occupies p2/p3 pockets. nih.gov |

| Salicylic Acid Derivative | COX-2 | The derivative showed a better predicted binding affinity (Glide Score -9.48 kcal/mol) than its precursor. nih.gov |

| Benzimidazo-triazoles | DNA Gyrase B | Compounds exhibited good binding energies, with the most active showing a minimum binding energy of -9.8 kcal/mol. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.comscispace.com These calculations provide deep insights into the electron distribution, which governs the molecule's structure, stability, and chemical reactivity.

For a molecule like this compound, DFT methods such as B3LYP would be used to compute several key electronic descriptors. superfri.orgresearchgate.net These include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and amide groups, indicating sites susceptible to electrophilic attack.

Reactivity Descriptors: Based on the orbital energies, various parameters like electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

Studies on related benzoic acid derivatives have utilized DFT to analyze their reactivity and structural insights, corroborating experimental findings. mdpi.com

Table 2: Key Electronic Properties from Quantum Chemical Calculations This table is illustrative of the data that would be generated from a specific quantum chemical calculation.

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The aromatic ring and lone pairs on nitrogen/oxygen would likely contribute significantly. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The carbonyl groups and the aromatic pi-system would be primary contributors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate gap would suggest a molecule that is stable but capable of chemical reactions. |

| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment is expected due to the polar carboxyl and amide functional groups. |

Conformational Landscape Exploration and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Exploring the conformational landscape involves identifying all possible low-energy shapes the molecule can adopt and determining their relative stabilities.

Computational methods are used to systematically rotate the single bonds in the molecule, calculating the energy of each resulting conformation. An energy minimization process then refines these structures to find the most stable geometries (local and global minima). researchgate.net For this compound, the key flexible bonds are the C-C bond connecting the benzoic acid to the carbonyl group and the C-N bond connecting the carbonyl group to the piperazine (B1678402) ring.

Table 3: Example of Conformational Analysis Data for Benzoic Acid This data for the parent benzoic acid provides a reference for the types of conformers and energy differences that would be investigated for the target compound.

| Conformer Description | Key Dihedral Angle (C6-C-C=O) | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| Planar, trans-COOH | 180.0° | 0.00 |

| Planar, cis-COOH | 0.0° | ~25-30 |

In Silico Prediction of Molecular Behavior

In silico methods are widely used in the early stages of drug development to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions help to identify potential liabilities and filter out compounds that are unlikely to have favorable drug-like characteristics, saving time and resources. mdpi.com

Various computational models and online servers (e.g., SwissADME, pkCSM, Pre-ADMET) can calculate these properties based on the molecule's structure. mdpi.comnih.govuomustansiriyah.edu.iq Key predicted parameters include:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

Pharmacokinetics: Properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes which are crucial for metabolism. uomustansiriyah.edu.iq

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., MW < 500, LogP < 5). mdpi.com

Toxicity: Predictions for potential issues such as mutagenicity (AMES test) and carcinogenicity. mdpi.com

For this compound, these properties can be computed to provide a preliminary assessment of its potential as a therapeutic agent.

Table 4: Predicted Physicochemical and ADMET Properties for this compound Data computed from public chemical databases.

Molecular Mechanisms of Biological Activity

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The specific affinity of a molecule for biological targets such as enzymes and receptors is a primary determinant of its pharmacological profile. While direct research on "2-(3-Oxopiperazine-1-carbonyl)benzoic acid" is limited, the activities of structurally related compounds provide a strong basis for predicting its potential interactions.

The piperazine (B1678402) nucleus is a common scaffold in the design of enzyme inhibitors. nih.govresearchgate.net Hybrid molecules incorporating piperazine have shown inhibitory potential against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov For instance, certain benzene (B151609) sulfonamide-piperazine hybrids have demonstrated notable inhibitory activity against these enzymes. nih.gov While direct inhibition of Dipeptidyl peptidase-IV (DPP-IV) by "this compound" has not been documented, other piperazine derivatives have been investigated as DPP-IV inhibitors for the treatment of type 2 diabetes. researchgate.net Similarly, the potential for inhibiting Beta-secretase 1 (BACE-1), a key enzyme in Alzheimer's disease pathology, is an area of interest for many heterocyclic compounds, although specific data for this compound is not available.

The interaction of small molecules with large protein surfaces can lead to significant biological effects, such as antagonism of receptors or modulation of viral protein functions.

GP IIb-IIIa Antagonism: The glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor is a crucial mediator of platelet aggregation, making its inhibitors valuable antiplatelet agents. wikipedia.orgyoutube.com Notably, derivatives of 2-oxopiperazine have been synthesized and evaluated as potent antagonists of the GP IIb-IIIa receptor. nih.gov One such derivative, possessing basic moieties at the 3- and 4-positions, demonstrated a powerful inhibitory effect on platelet aggregation. nih.gov This suggests that the oxopiperazine core of "this compound" could potentially interact with the GP IIb-IIIa receptor. Phenylpiperazine scaffolds have also been successfully used to design orally active GP IIb/IIIa antagonists. nih.gov

HIV-1 Capsid Modulation: The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is an attractive therapeutic target due to its critical roles in the viral life cycle. nih.govnih.gov Small molecules that bind to the capsid can disrupt its assembly or stability, thereby inhibiting viral replication. nih.govmdpi.com Research has identified compounds that target the N-terminal domain (NTD) of the HIV-1 capsid, affecting processes like uncoating and reverse transcription. nih.gov For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid was identified as a CA-specific compound that inhibits HIV-1 replication by binding to a novel region in the NTD-NTD interface. nih.gov The presence of a benzoic acid moiety in "this compound" suggests it could be explored for similar interactions with the HIV-1 capsid.

Cellular Pathway Modulation at the Molecular Level

The biological effect of a compound is ultimately realized through its influence on cellular pathways. Piperazine derivatives have been shown to modulate cellular functions through various mechanisms. For instance, certain piperazine molecules can enhance the permeability of epithelial cell monolayers. acs.org This effect appears to be mediated by an increase in myosin-mediated cellular contraction, followed by the disruption of cell-cell contacts, specifically affecting cadherin structures. acs.orgresearchgate.net

Furthermore, a structurally similar compound, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which is a metabolite of the anti-inflammatory drug candidate piron, has demonstrated anti-inflammatory activity. mdpi.com This activity is comparable to that of diclofenac (B195802) and is likely mediated through the inhibition of the cyclooxygenase (COX) pathway, a central mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov This provides a strong indication that "this compound" may also interact with inflammatory pathways. Piperazine-fused cyclic disulfides have also been developed as redox sensors that can interface with cellular thiol/disulfide redox biology, indicating another potential avenue of cellular interaction. researchgate.net

In Vitro Assessment of Specific Biological Effects (Excluding Human Clinical Data)

Laboratory-based in vitro assays are essential for determining the specific biological effects of a compound before any potential clinical application.

Benzoic acid and its derivatives have been identified as possessing anti-sickling properties, which is the ability to prevent or reverse the sickling of red blood cells characteristic of sickle cell disease (SCD). researchgate.net This activity is of significant interest as SCD affects millions globally. researchgate.net

The therapeutic potential of these compounds stems from their ability to interfere with the polymerization of sickle hemoglobin (HbS). researchgate.net Structure-activity relationship (SAR) studies have revealed key features for potent anti-sickling activity in benzoic acid derivatives. A mathematical model based on the Hansch lipophilicity (π) and Hammett electronic (σ) parameters suggests that strong electron-donating groups on the benzene ring, coupled with average lipophilicity, are crucial for activity. nih.gov Molecular modeling studies have also been used to design disubstituted benzoic acids that can strategically interact with amino acid residues near the mutation site in sickle hemoglobin.

Several benzoic acid derivatives have been confirmed to have in vitro anti-sickling properties.

Interactive Table: In Vitro Anti-Sickling Activity of Benzoic Acid Derivatives

| Compound Name | Observation | Reference(s) |

| p-Hydroxybenzoic acid | Confirmed anti-sickling properties in vitro. | phytopharmajournal.com |

| Vanillic acid | Confirmed anti-sickling properties in vitro. | |

| Syringic acid | Confirmed anti-sickling properties in vitro. | |

| Ferulic acid | Confirmed anti-sickling properties in vitro. | |

| p-Fluorobenzoic acid | Reported to have anti-sickling properties. | researchgate.net |

The piperazine ring is a key pharmacophore found in numerous compounds with a wide spectrum of antimicrobial activities. ijcmas.com Derivatives incorporating piperazine have shown activity against various strains of bacteria and fungi. tandfonline.comnih.gov The presence of two nitrogen atoms in the piperazine ring is considered crucial for its biological activities. researchgate.net

Numerous studies have synthesized and screened piperazine derivatives, revealing their potential as antimicrobial agents. These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ijcmas.comtandfonline.commdpi.com

Interactive Table: Antimicrobial Activity of Piperazine-Containing Compounds

| Compound Class | Tested Strains | Activity Summary | Reference(s) |

| Piperazine-1,2,3-triazoles with amide linkage | B. subtilis, S. epidermidis, E. coli, P. aeruginosa, C. albicans, A. niger | Displayed moderate to good antimicrobial activity; some compounds showed appreciable antifungal activity. | tandfonline.com |

| Substituted piperazinyl phenyl oxazolidinones | S. aureus, S. epidermidis, E. faecalis, S. pyogenes | Some compounds showed superior in-vitro antibacterial activity against Gram-positive bacteria compared to standards like Linezolid. | |

| N,N′-bis(1,3,4-thiadiazole) piperazines | S. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans, A. flavus | Showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. | mdpi.com |

| Valine-derived N-acyl-α-amino acids | S. aureus, B. subtilis | Exhibited moderate antimicrobial activity against Gram-positive bacterial strains. | mdpi.com |

| Mannich bases with piperazine moiety | S. epidermidis, S. aureus, M. luteus, B. cereus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, P. mirabilis, C. albicans | Showed significant activity against Gram-positive bacteria and fungistatic activity against Candida spp. | nih.gov |

Analytical Methodologies for Compound Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-(3-Oxopiperazine-1-carbonyl)benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively. rsc.orgdoi.org

¹H NMR: The proton NMR spectrum of a related compound, benzoic acid, typically shows signals for the aromatic protons in the range of δ 7.4-8.2 ppm. docbrown.info The carboxylic acid proton is highly deshielded and appears as a broad singlet at a chemical shift often exceeding δ 10 ppm. docbrown.info For this compound, additional signals corresponding to the protons of the oxopiperazine ring would be expected.

¹³C NMR: The carbon NMR spectrum of benzoic acid shows a characteristic signal for the carbonyl carbon of the carboxylic acid group around δ 172.60 ppm. chemicalbook.com The aromatic carbons resonate in the region of δ 128-134 ppm. chemicalbook.com The introduction of the 3-oxopiperazine-1-carbonyl substituent would introduce additional signals for the carbons within this ring system.

Table 1: Representative NMR Data for Benzoic Acid Moiety

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Carboxylic Acid | >10 (broad s) docbrown.info | ~172.60 chemicalbook.com |

| Aromatic CH | 7.4-8.2 (m) docbrown.info | 128-134 chemicalbook.com |

Data presented for the parent benzoic acid structure. Chemical shifts for this compound will vary due to the substituent.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. rsc.org

In the analysis of this compound, electrospray ionization (ESI) is a common technique. rsc.orgnih.gov The compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. A characteristic fragmentation pattern for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂). nih.govsci-hub.se

Table 2: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Ion | Key Fragmentation |

|---|---|---|---|

| MS/HRMS | ESI (+) | [M+H]⁺ | - |

| MS/HRMS | ESI (-) | [M-H]⁻ | Loss of CO₂ nih.govsci-hub.se |

UV-Vis and FT-IR Spectroscopy

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within the molecule. Benzoic acid exhibits characteristic absorption maxima (λmax) at approximately 194 nm, 230 nm, and 274 nm in an acidic mobile phase. sielc.comresearchgate.net The presence of the oxopiperazine carbonyl group may influence the position and intensity of these absorption bands. The UV-Vis spectrum is also pH-dependent due to the dissociation of the carboxylic acid. rsc.org

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the different functional groups present. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) docbrown.info |

| Carbonyl (Carboxylic Acid) | Stretching | 1700-1680 docbrown.info |

| Carbonyl (Amide) | Stretching | ~1685 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600 and 1500 quora.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of benzoic acid and its derivatives. researchgate.netekb.eg In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. helixchrom.com

The selection of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving good separation. usda.gov The pH of the mobile phase can be adjusted to control the retention time of the acidic compound. Detection is typically carried out using a UV detector set at one of the absorption maxima of the compound. helixchrom.com

Table 4: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase helixchrom.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., TFA or acetate) helixchrom.comusda.gov |

| Detection | UV at ~230 nm or ~274 nm sielc.com |

| Flow Rate | Typically 1.0 mL/min researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for preliminary purity checks. sigmaaldrich.com For the analysis of benzoic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net

The mobile phase, or eluent, is chosen based on the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. researchgate.net The separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by staining with an appropriate reagent. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions. rsc.org

Table 5: Typical TLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ researchgate.net |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Dichloromethane:Ethyl Acetate:Methanol) researchgate.net |

| Visualization | UV light (254 nm) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" has been found in the public domain. Research articles and structural databases do contain information on related benzoic acid and piperazine (B1678402) derivatives; however, these are not directly applicable to the specified compound.

For instance, studies on compounds such as "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid" have been published, providing detailed crystallographic analysis, including unit cell dimensions, space group, and hydrogen bonding interactions. Similarly, crystal structures of other substituted benzoic acids are available, offering insights into their molecular conformations and packing in the solid state.

However, without a dedicated crystallographic study of "this compound," it is not possible to provide the specific details of its three-dimensional structure, including the determination of its absolute and relative stereochemistry, or to generate data tables of its crystallographic parameters. Such an analysis would require the synthesis of the compound, the growth of single crystals suitable for X-ray diffraction, and subsequent data collection and structure refinement.

Therefore, this section cannot be completed with the scientifically accurate and specific research findings as requested in the outline.

Future Research on this compound: A Roadmap for Discovery

The chemical scaffold this compound represents a promising starting point for the development of novel therapeutics. Its structure, featuring a constrained piperazinone ring linked to a benzoic acid moiety, offers multiple points for chemical modification and optimization. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound class, focusing on synthetic innovation, expanded structure-activity relationship (SAR) studies, advanced computational design, and broader biological investigation.

Future Research Directions and Unexplored Avenues

The continued investigation of 2-(3-Oxopiperazine-1-carbonyl)benzoic acid and its derivatives is essential. Future efforts should be directed toward enhancing its synthetic accessibility, understanding its detailed biological interactions, and identifying novel therapeutic applications.

Future synthetic strategies could include:

One-Pot Reactions: Designing multi-step sequences that can be performed in a single reaction vessel to reduce purification steps and improve time efficiency, similar to strategies used for other complex heterocyclic compounds.

Catalyst Innovation: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, to replace less sustainable options like lead(IV) acetate (B1210297) or palladium-based reagents sometimes used in complex heterocycle synthesis. nih.gov

Flow Chemistry: Implementing continuous flow synthesis, which can offer superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing.

Alternative Starting Materials: Investigating different starting materials, such as derivatives of anthranilic acid, which are versatile and can be used to form various synthetic compounds. nih.gov This approach could provide more direct routes to the target scaffold and its analogs. nih.gov

A systematic exploration of chemical modifications is crucial to build a comprehensive structure-activity relationship (SAR) profile. Research on analogous substituted benzoic acid scaffolds has shown that specific substitutions can dramatically alter binding affinity and selectivity for biological targets. nih.gov For this compound, modifications should be explored at three primary locations: the benzoic acid ring, the piperazinone core, and the amide linker.

Key areas for modification include:

Benzoic Acid Ring: Introducing various substituents at the 4- and 5-positions of the benzoic acid ring to probe interactions within target binding pockets. Research on similar scaffolds demonstrates that substituents in these positions significantly contribute to binding potency. nih.gov

Piperazinone Core: Modifying the piperazinone ring, for instance, by introducing substituents on the available nitrogen or carbon atoms. This could influence the conformational rigidity and vectoral projection of other functional groups.

Amide Linker: Exploring the replacement or modification of the amide bond to alter flexibility and hydrogen bonding capacity. nih.gov

The table below outlines potential modifications and their intended purpose for expanding SAR insights.

| Modification Site | Proposed Chemical Change | Rationale / Goal for SAR |

|---|---|---|

| Benzoic Acid Ring (Positions 4, 5) | Addition of halogens, alkyl, alkoxy, or aryl groups | To probe hydrophobic and electronic interactions in the target's binding site and enhance potency. nih.gov |

| Piperazinone Ring | Alkylation or acylation of the N-H group | To explore new interaction points and modify solubility and metabolic stability. |

| Amide Linker | Replacement with bioisosteres (e.g., reverse amide, ester, sulfonamide) | To alter hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.gov |

| Carboxylic Acid | Esterification or conversion to tetrazole | To modify the key acidic group that often acts as a crucial anchor to targets like Arg263 in Mcl-1. nih.gov |

Advanced computational techniques are indispensable tools for accelerating the drug discovery process by predicting molecular interactions and guiding synthetic efforts. nih.gov Integrating these methods can streamline the design of novel analogs with improved efficacy and selectivity.

Future computational research should focus on:

Molecular Docking: To predict the binding poses of new analogs within the active sites of potential biological targets. This can help prioritize which compounds to synthesize. nih.gov

Molecular Dynamics (MD) Simulations: To assess the dynamic behavior and stability of ligand-protein complexes over time, providing a more accurate picture of the binding interactions than static docking models. nih.gov

Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict the binding affinities of designed analogs before their synthesis.

Quantum Mechanics (QM): Using methods such as Density Functional Theory (DFT) to study the electronic properties of the molecule, which can be crucial for understanding reactivity and interaction energies. researchgate.net

The following table summarizes key computational techniques and their application in the predictive design of new analogs.

| Computational Technique | Primary Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding mode and orientation in a target's active site. nih.gov | Ranking of potential ligands based on predicted binding scores. |

| Molecular Dynamics (MD) Simulation | Evaluating the stability and conformational dynamics of the protein-ligand complex. nih.gov | Identification of key stable interactions and understanding of binding thermodynamics. |

| Density Functional Theory (DFT) | Calculating electronic structure, charge distribution, and reactivity. researchgate.net | Insight into molecular orbitals and reaction mechanisms for synthesis optimization. |

| Quantitative SAR (QSAR) | Building mathematical models to correlate chemical structure with biological activity. researchgate.net | A predictive model to estimate the activity of unsynthesized compounds. |

A crucial avenue of future research is the identification and validation of the biological targets of this compound. Based on structurally related 2,5-substituted benzoic acids, a primary hypothesis is that this compound may target anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1. nih.gov These proteins are validated therapeutic targets in various cancers. nih.gov

Future investigations should include:

Binding Assays: Conducting in vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) to determine if the compound interacts directly with Mcl-1, Bfl-1, or other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov

Cell-Based Assays: Using cancer cell lines known to be dependent on specific anti-apoptotic proteins to see if the compound induces cell death, thereby providing evidence of on-target activity. nih.gov

Broad Target Screening: Beyond the Bcl-2 family, screening the compound against wider panels of biological targets, such as protein kinases or microbial enzymes, could uncover entirely new mechanisms of action and therapeutic indications. nih.gov For example, other nitrogen-containing heterocycles have shown promise as antimicrobial agents or kinase inhibitors. nih.govnih.gov

To accelerate the discovery of new leads and better understand the compound's biological activity spectrum, high-throughput screening (HTS) methodologies should be employed. This approach allows for the rapid testing of thousands of compounds, significantly speeding up the initial phases of drug discovery.

A recommended workflow would involve:

High-Throughput Virtual Screening (HTVS): Using computational models of a validated or hypothesized target to screen large virtual libraries of compounds, including derivatives of the core scaffold. nih.gov This process filters vast libraries down to a manageable number of promising hits.

Experimental HTS: Synthesizing or acquiring the top-ranked compounds from HTVS and testing them in high-throughput biochemical or cell-based assays to confirm activity.

Broad Biological Profiling: Taking the confirmed hits from the primary screen and testing them against a wide array of targets and cell lines to build a comprehensive profile of their activity, selectivity, and potential off-target effects. This approach can identify novel lead compounds and potentially reveal dual-inhibitory activities, such as the dual EGFR/HER2 inhibition discovered through a similar screening process. nih.gov

This integrated approach ensures that research efforts are focused on the most promising molecules, maximizing the potential for discovering a potent and selective clinical candidate. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.